Chemotype-Level DOR Agonist Potency and G‑Protein Bias vs. the SNC80 Chemotype
The most potent compound from the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione series (compound 1) activated DOR with an EC50 of 0.82 µM in a β‑arrestin‑2 recruitment assay and displayed a slight bias toward G‑protein signaling (bias factor ≈ 2.8 relative to the reference agonist SNC80) [1]. In contrast, the SNC80 chemotype is characterized by near‑maximal β‑arrestin recruitment efficacy (Emax ≈ 95–100 %) and minimal G‑protein bias [1]. Although the exact EC50 of 8‑acetyl‑3‑[(2‑fluorophenyl)methyl]‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione has not been published, its 2‑fluorobenzyl substitution is predicted to occupy the same orthosteric binding pocket as the 4‑fluorobenzyl analog, and SAR trends within the series indicate that N3‑benzyl fluorination modulates both potency and bias [1].
| Evidence Dimension | DOR agonist potency (β‑arrestin‑2 recruitment) and signaling bias |
|---|---|
| Target Compound Data | Predicted DOR agonist; precise EC50 not yet reported for the 2‑fluorobenzyl derivative |
| Comparator Or Baseline | Compound 1 (4‑fluorobenzyl, N8‑propanoyl analog): EC50 = 0.82 µM; G‑protein bias factor ≈ 2.8 vs. SNC80 (Emax ≈ 95–100 % for β‑arrestin recruitment) |
| Quantified Difference | ~3‑fold bias toward G‑protein signaling for the chemotype vs. SNC80; potency difference between 2‑F and 4‑F benzyl analogs remains to be quantified |
| Conditions | β‑arrestin‑2 recruitment assay in HEK293 cells; G‑protein activation measured via [³⁵S]GTPγS binding; bias calculated by operational model |
Why This Matters
The signaling bias of the triazaspirodecane‑dione chemotype toward G‑protein over β‑arrestin may reduce the seizure and tachyphylaxis liabilities that have halted clinical development of SNC80‑class DOR agonists, making this scaffold a higher‑value starting point for analgesic drug discovery.
- [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. Identification of 1,3,8‑Triazaspiro[4.5]Decane‑2,4‑Dione Derivatives as a Novel δ Opioid Receptor‑Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024;389(3):301‑309. doi:10.1124/jpet.123.001735 View Source
